molecular formula C11H12O B8517237 Phenyl 1,2-dimethylvinyl ketone

Phenyl 1,2-dimethylvinyl ketone

Cat. No. B8517237
M. Wt: 160.21 g/mol
InChI Key: AXOYGHVXGWFROM-UHFFFAOYSA-N
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Patent
US05169958

Procedure details

Amer. Chem. Soc. 71 (1949), 2671-2676 discloses that methylmagnesium iodide reacts with dimethylaminomethylvinyl phenyl ketone in diethyl ether to give phenyl 1,2-dimethylvinyl ketone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethylaminomethylvinyl phenyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]I.[C:4]1([C:10]([CH:12]=[CH:13][CH2:14]N(C)C)=[O:11])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>C(OCC)C>[CH3:1][C:12]([C:10]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:11])=[CH:13][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]I
Name
dimethylaminomethylvinyl phenyl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C=CCN(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=CC)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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